2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate
Description
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-13(23)27-12-9-22-19(24)15-4-2-3-14-17(21-7-10-26-11-8-21)6-5-16(18(14)15)20(22)25/h2-6H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPWQTCUSBLYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate typically involves multiple steps. One common method involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized benzo[de]isoquinoline derivatives.
Scientific Research Applications
2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate involves its interaction with specific molecular targets. The compound can act as a chemosensor through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . These mechanisms allow the compound to detect and respond to the presence of various ions or molecules, making it useful in sensing applications.
Comparison with Similar Compounds
Key Findings :
- ADMP-F combines the antiscaling efficiency of ATMP with fluorescence for real-time monitoring, outperforming HEDP-F in solubility and pH tolerance .
- Morpholino substitution enhances electron-donating capacity, improving fluorescence quantum yield compared to dimethylamino analogs (e.g., NI1, NI2) .
Fluorescent Naphthalimide Derivatives
Key Findings :
- Morpholino groups in ADMP-F provide superior fluorescence stability over dimethylamino groups (NI1) due to reduced electron-withdrawing effects .
- Phosphonic acid substituents in ADMP-F enhance water solubility (>5 mg/mL) compared to nitro- or alkylamino-substituted derivatives .
Phosphonylated and Triazole-Linked Derivatives
Key Findings :
- Triazole-linked phosphonates (16b, 16c) exhibit antimicrobial properties but lack the dual functionality of ADMP-F .
- Ethyl acetate substitution in ADMP-F improves hydrolytic stability compared to ester-linked triazole derivatives .
Photopolymerization Initiators
Key Findings :
- ADMP-F derivatives like Napht-1 enable water-soluble photoinitiation, addressing limitations of hydrophobic naphthalimides (e.g., NI0) .
Biological Activity
2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate is a complex organic compound belonging to the class of benzo[de]isoquinoline derivatives. Its unique structural features, including a morpholine ring and a dioxoisoquinoline core, suggest potential biological activities that warrant investigation. This article aims to detail the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound’s IUPAC name is 2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl acetate. Its molecular formula is , with a molecular weight of approximately 425.46 g/mol. The presence of the morpholine ring contributes to its solubility and reactivity, making it an interesting candidate for biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may function as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzymatic activity. Preliminary studies suggest that it may also interact with DNA and proteins, influencing cellular processes and signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on benzo[de]isoquinoline derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the disruption of key signaling pathways associated with cell growth and survival.
Table 1: Summary of Anticancer Activity Studies
Enzyme Inhibition
The compound has also been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in the context of neurodegenerative diseases such as Alzheimer’s disease. Similar compounds have demonstrated effective inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in the synaptic cleft.
Table 2: Acetylcholinesterase Inhibition Studies
Case Studies
Several case studies have explored the biological activity of related compounds in clinical settings:
- Case Study on Anticancer Activity : A study involving a series of benzo[de]isoquinoline derivatives demonstrated that modifications in the morpholine structure significantly enhanced anticancer efficacy against various human tumor cell lines.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties associated with acetylcholinesterase inhibition, highlighting the potential therapeutic applications in Alzheimer’s disease treatment.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, it can be derived from (6-morpholinobenzo[de]isochromene-1,3-dione) (Compound 1) and tertiary amine-functionalized intermediates, as shown in the synthesis of ADMP-F (a related phosphonated analog) . Key steps include:
-
Step 1 : Reacting naphthalic anhydride derivatives with morpholine to introduce the morpholino group.
-
Step 2 : Coupling with ethyl acetate-bearing moieties (e.g., methacrylate derivatives) under controlled temperatures (60–100°C) and inert atmospheres .
-
Optimization : Use column chromatography (silica gel, petroleum ether/ethyl acetate) for purification, achieving yields up to 89% .
- Table 1 : Comparison of Synthetic Routes
Q. How is the compound characterized structurally, and what analytical techniques resolve data contradictions?
- Methodology : Employ multi-spectroscopic validation:
- 1H/13C NMR : Confirm substitution patterns (e.g., δ 8.6–7.2 ppm for aromatic protons) and ester linkages (δ 4.5–4.6 ppm for CH2OCO groups) .
- IR Spectroscopy : Identify C=O stretches (~1700 cm⁻¹) and P=O bonds (~1200 cm⁻¹) in phosphonated derivatives .
- HRMS/ESI-MS : Validate molecular weights (e.g., [M+H⁺] = 438.2027 for methacrylate derivatives) .
Advanced Research Questions
Q. What role does this compound play in designing pH-sensitive fluorescent probes, and how does its structure influence sensing mechanisms?
- Methodology : The naphthalimide core enables pH-dependent fluorescence. For example, NDI (a derivative) uses the morpholino group as an electron donor, creating a "push-pull" system for pH sensing .
- Experimental Design :
- pH Titration : Monitor emission at λex = 350 nm; observe linear response in acidic (pH 3.0–6.5) and alkaline (pH 8.3–10.5) ranges .
- Mechanistic Validation : DFT calculations confirm protonation/deprotonation at the morpholino nitrogen, altering electron density .
- Application : Used for lysosomal pH imaging in HeLa cells .
Q. How is the compound functionalized for applications in polymer science, and what properties do these polymers exhibit?
- Methodology : The ethyl acetate group allows polymerization via RAFT (Reversible Addition-Fragmentation Chain Transfer). For instance:
- Step 1 : Synthesize methacrylate derivatives (e.g., 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl methacrylate) .
- Step 2 : Polymerize with sulfobetaine methacrylates to create thermo-responsive polymers (LCST = 32–45°C) .
Q. What mechanistic insights does the compound provide in studying crystal nucleation inhibition?
- Methodology : As a fluorescent-tagged antiscalant (e.g., ADMP-F), it binds to CaCO3/CaSO4·2H2O nuclei, visualized via fluorescence microscopy .
- Experimental Design :
- Fluorescence Quenching Assays : Measure intensity changes upon nanoparticle binding.
- Kinetic Studies : Compare inhibition efficiency (IC50) with commercial antiscalants like ATMP .
Methodological Challenges and Solutions
Q. How are phosphonated derivatives of this compound synthesized for antiviral studies, and what structural features enhance cytostatic activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
